

Application Note: Preparation of Metoprolol Impurity 4

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Compound of Interest

Compound Name: 2-(4-Butoxyphenyl)ethanol

CAS No.: 27078-63-3

Cat. No.: B1330691

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Target Analyte: 2-[4-(tert-butoxy)phenyl]ethanol CAS Registry Number: 123195-72-2

Application: Reference Standard Synthesis for Impurity Profiling (HPLC/GC)

Introduction & Retrosynthetic Analysis

In the industrial synthesis of Metoprolol, the purity of the starting material 4-(2-methoxyethyl)phenol is paramount. Impurity 4 arises as a structural analog where the methoxyethyl tail is replaced by a hydroxyethyl tail, and the phenol is capped with a tert-butyl ether. This specific structure suggests it originates from the use of tert-butyl protecting groups during the synthesis of phenethyl alcohol derivatives or as a contaminant in the raw materials.

To synthesize this compound as a high-purity Reference Standard (>98%), we avoid the direct alkylation of Tyrosol (which leads to ring alkylation byproducts). Instead, we employ a Grignard-mediated hydroxyethylation of 1-bromo-4-(tert-butoxy)benzene. This route guarantees regioselectivity at the para-position and preserves the ether linkage.

Reaction Scheme

The synthesis proceeds via the formation of a Grignard reagent followed by nucleophilic attack on ethylene oxide (oxirane).



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Figure 1: Synthetic pathway for Metoprolol Impurity 4 via Grignard reagent.[1]

Reagents & Materials List

For the preparation of approximately 5.0 g of Metoprolol Impurity 4.

Precursors

Reagent	CAS No.[2][3]	Grade	Quantity	Role
1-Bromo-4-(tert-butoxy)benzene	29558-60-1	>97%	7.0 g (30.5 mmol)	Core Scaffold
Ethylene Oxide (Solution)	75-21-8	2.5-3.0 M in THF	15.0 mL (~45 mmol)	Hydroxyethyl Source
Magnesium Turnings	7439-95-4	Grignard Grade	0.9 g (37.0 mmol)	Metal Mediator

Solvents & Catalysts

Reagent	Grade	Role
Tetrahydrofuran (THF)	Anhydrous, Inhibitor-free	Solvent (Reaction)
Iodine (I ₂)	Resublimed crystals	Grignard Initiator
Ammonium Chloride (NH ₄ Cl)	ACS Reagent	Quenching Agent
Ethyl Acetate / Hexanes	HPLC Grade	Extraction & Purification

Experimental Protocol

Phase 1: Preparation of the Grignard Reagent

Critical Control Point: Moisture excludes the formation of the Grignard reagent. All glassware must be oven-dried at 120°C for at least 2 hours.

- Setup: Assemble a 100 mL three-necked round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition

funnel.

- Activation: Place 0.9 g Magnesium turnings into the flask. Add a single crystal of Iodine and heat gently with a heat gun under nitrogen flow until iodine vapor fills the flask (activates the Mg surface). Allow to cool.
- Initiation:
 - Dissolve 7.0 g of 1-Bromo-4-(tert-butoxy)benzene in 30 mL of anhydrous THF.
 - Add approximately 5 mL of this solution to the Mg turnings.
 - Observation: The reaction should initiate within 2-5 minutes, indicated by turbidity, exotherm, and disappearance of the iodine color. If not, heat gently to 40°C.
- Addition: Once initiated, add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.
- Completion: After addition, reflux the mixture for 1 hour to ensure complete consumption of magnesium. Cool the dark grey/brown solution to 0°C in an ice bath.

Phase 2: Ethylene Oxide Addition

Safety Warning: Ethylene oxide is carcinogenic and highly reactive. Use a pre-prepared solution in THF to avoid handling gas cylinders. Work in a well-ventilated fume hood.

- Addition: Transfer 15 mL of Ethylene Oxide solution (3.0 M in THF) to the addition funnel.
- Reaction: Dropwise add the Ethylene Oxide solution to the cold Grignard reagent over 20 minutes. The reaction is exothermic; ensure the internal temperature remains < 10°C.
- Equilibration: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
- Reflux: Gently reflux the mixture at 50°C for 1 hour to drive the ring-opening to completion.

Phase 3: Work-up and Purification

- Quench: Cool the mixture to 0°C. Slowly add 20 mL of saturated aqueous NH₄Cl solution. Caution: Vigorous bubbling may occur.
- Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).
- Washing: Combine organic layers and wash with Brine (50 mL). Dry over anhydrous Na₂SO₄.
- Concentration: Filter and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil.
- Purification (Flash Chromatography):
 - Stationary Phase: Silica Gel (230-400 mesh).
 - Mobile Phase: Gradient of Hexanes:Ethyl Acetate (90:10 → 70:30).
 - Elution: The product typically elutes after the unreacted starting material.
 - Yield: Expect 3.5 – 4.5 g (60-75% yield) of a clear to pale yellow oil.

Analytical Characterization (Self-Validation)

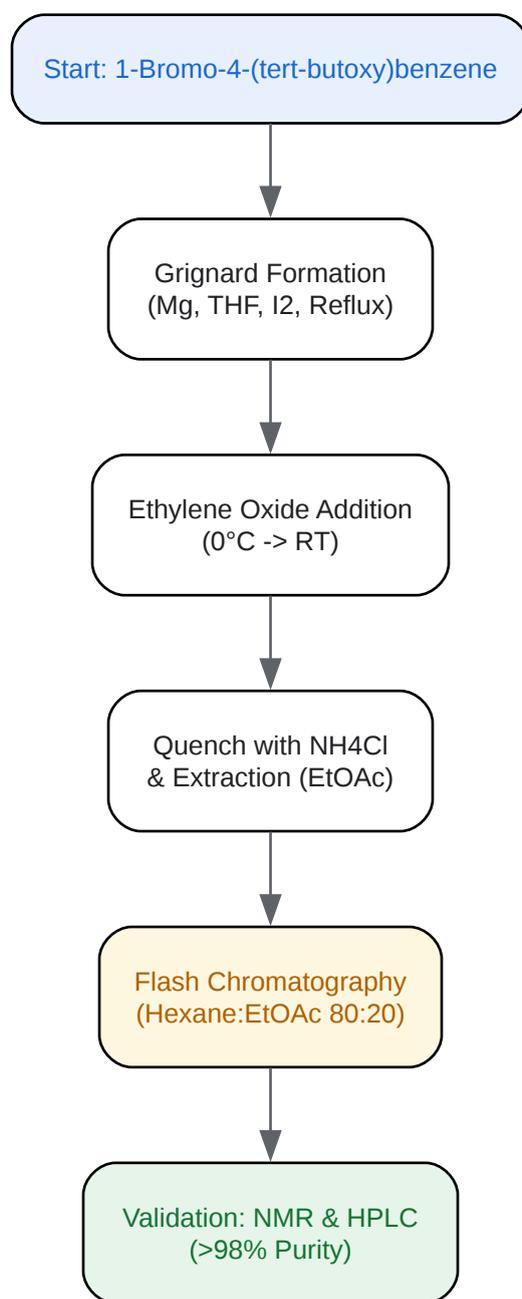
To validate the synthesis as a Reference Standard, the following data profile must be met:

Parameter	Method	Acceptance Criteria
Appearance	Visual	Clear, colorless to pale yellow viscous oil
Purity	HPLC-UV (254 nm)	> 98.0% Area
Identification A	¹ H-NMR (CDCl ₃ , 400 MHz)	δ 7.15 (d, 2H), 6.92 (d, 2H), 3.82 (t, 2H), 2.81 (t, 2H), 1.33 (s, 9H)
Identification B	Mass Spectrometry (ESI+)	[M+Na] ⁺ = 217.1 m/z (Calc MW: 194.27)

HPLC Method for Impurity Profiling[5]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Retention Time: Impurity 4 is less polar than Metoprolol and will elute significantly later (RT ~12-14 min) due to the lipophilic tert-butyl group.

Workflow Visualization



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Figure 2: Operational workflow for the isolation of Metoprolol Impurity 4.

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